molecular formula C10H13BrClNO2 B15313671 Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride

Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride

Cat. No.: B15313671
M. Wt: 294.57 g/mol
InChI Key: DBEAKIAVMWSTLP-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride: is a chemical compound with the molecular formula C9H11BrClNO2. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 4-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Scientific Research Applications

Chemistry: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Comparison: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is unique due to the presence of the bromine atom in the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the brominated compound may exhibit different reactivity and biological activity .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)methylamino]acetate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H

InChI Key

DBEAKIAVMWSTLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)Br.Cl

Origin of Product

United States

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